3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Drug Design Pharmacokinetics

Inconsistent kinase inhibitor profiling due to suboptimal lipophilicity can derail hit-to-lead programs. This compound (CAS 1012879-76-3) solves that with an engineered LogP of 3.13, strategically positioned between unsubstituted and tert-butyl analogs to balance passive permeability and metabolic stability. - **Optimized Physicochemistry**: Precisely tuned LogP (3.13) and TPSA (56.7 Ų) ensure reproducible cellular partitioning and minimize non-specific binding artifacts. - **High Purity for Robust Data**: Available at ≥97% purity, reducing experimental variability in biochemical assays. - **SAR-Ready Scaffold**: The primary amine handle enables rapid functionalization (amide, sulfonamide, urea) for hit expansion around the kinase hinge-binding motif.

Molecular Formula C15H16N4
Molecular Weight 252.31 g/mol
CAS No. 1012879-76-3
Cat. No. B1403095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine
CAS1012879-76-3
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3
InChIKeyCSUAVOBFNFAZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine: Product Overview


3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 1012879-76-3) is a heterocyclic compound combining a pyrazole core with an isopropyl substituent at the 3-position and a quinolin-6-yl moiety at the 1-position, with a molecular formula of C₁₅H₁₆N₄ and a molecular weight of 252.31 g/mol . The compound is structurally related to a class of 1-(quinolin-6-yl)-1H-pyrazol-5-amines that have been investigated as kinase inhibitors, particularly targeting Raf kinases and other proliferative disease targets [1]. Its physicochemical profile includes a calculated LogP of 3.1261 and a topological polar surface area (TPSA) of 56.7 Ų, positioning it within favorable drug-like property space . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, making it suitable for medicinal chemistry campaigns and kinase inhibitor development programs .

3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine: Analogs Are Not Interchangeable


While several 1-(quinolin-6-yl)-1H-pyrazol-5-amine derivatives share the same core scaffold, variations at the pyrazole 3-position produce distinct physicochemical and potentially biological profiles that preclude simple substitution [1]. The isopropyl substituent in the target compound confers a specific combination of steric bulk and lipophilicity that differs quantitatively from the tert-butyl analog (CAS 897373-62-5) and the unsubstituted derivative (CAS 1040724-21-7), affecting membrane permeability, solubility, and target engagement . Procurement of a generic analog without considering these property differences may lead to altered pharmacokinetic behavior or reduced potency in biochemical assays, particularly when the compound is used as a chemical probe or starting point for structure-activity relationship (SAR) studies [2]. The quantitative comparisons below demonstrate that the isopropyl variant occupies a distinct property space relative to its closest in-class alternatives.

3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine: Quantitative Differentiation


Lipophilicity vs. tert-Butyl Analog

The target compound exhibits a calculated LogP value of 3.1261, which is 0.76 units lower than the LogP of 3.8814 measured for the tert-butyl analog (3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, CAS 897373-62-5) . This difference corresponds to a roughly 5.8-fold lower predicted octanol-water partition coefficient, placing the isopropyl derivative in a more favorable lipophilicity range for oral absorption and reduced non-specific protein binding while retaining sufficient membrane permeability for cellular target engagement .

Medicinal Chemistry Drug Design Pharmacokinetics

MW and TPSA vs. Unsubstituted Scaffold

The target compound (MW = 252.31 g/mol; TPSA = 56.73 Ų) possesses a molecular weight 42.07 g/mol higher than the unsubstituted 3-(quinolin-6-yl)-1H-pyrazol-5-amine scaffold (CAS 1040724-21-7; MW = 210.24 g/mol), while maintaining an identical TPSA of 56.73 Ų . The isopropyl addition increases molecular weight without altering polar surface area, a combination that may enhance hydrophobic interactions with kinase ATP-binding pockets while preserving hydrogen-bonding capacity and favorable ligand efficiency metrics relative to the more polar but less potent unsubstituted parent [1].

Medicinal Chemistry Lead Optimization Drug-like Properties

Purity Levels and Quality Assurance

The target compound is routinely available from multiple reputable vendors at purity levels of 97% or higher, with some suppliers offering 98% purity . In contrast, the tert-butyl analog (CAS 897373-62-5) is commonly listed at 95% purity , and the unsubstituted scaffold (CAS 1040724-21-7) availability is more limited with less consistent purity specifications. Higher initial purity reduces the need for additional purification steps prior to biological testing and minimizes confounding results due to impurities in high-throughput screening campaigns.

Chemical Procurement Quality Control Medicinal Chemistry

3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine: Application Scenarios


Kinase Inhibitor SAR Campaigns

As a building block with a balanced LogP (3.13) and a 42 Da higher molecular weight than the unsubstituted core while maintaining identical TPSA, the compound is ideally suited for exploring the effect of steric and hydrophobic substitution at the pyrazole 3-position on kinase inhibition potency . The improved lipophilicity relative to the unsubstituted scaffold may enhance passive cellular permeability, while the lower LogP compared to the tert-butyl analog (Δ = -0.76) predicts better solubility and metabolic stability, making it a strategic choice for hit-to-lead optimization programs targeting Raf kinases or related proliferative disease targets [1].

Chemical Probe for Target Validation

The high commercial purity (97-98%) and well-characterized physicochemical properties reduce experimental variability in cellular assays, supporting its use as a reference probe for validating kinase targets . The distinct LogP value ensures reproducible partitioning behavior in cell-based assays, while the moderate lipophilicity minimizes non-specific protein binding artifacts commonly observed with more lipophilic analogs .

Derivative Synthesis and Library Expansion

The primary amine at the pyrazole 5-position provides a versatile handle for further functionalization, including amide bond formation, sulfonamide synthesis, and urea coupling. The isopropyl substituent imparts a unique steric profile that can be exploited to probe SAR around kinase hinge-binding motifs [1]. The compound's availability in high purity ensures that subsequent synthetic transformations proceed with predictable yields and minimal side-product formation .

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